molecular formula C104H158N32O26 B3028560 H-DL-xiThr-DL-Pro-DL-Asp-DL-xiIle-DL-Asn-DL-Pro-DL-Ala-DL-Trp-DL-Tyr-DL-xiThr-Gly-DL-Arg-Gly-DL-xiIle-DL-Arg-DL-Pro-DL-Val-Gly-DL-Arg-DL-Phe-NH2 CAS No. 222988-10-5

H-DL-xiThr-DL-Pro-DL-Asp-DL-xiIle-DL-Asn-DL-Pro-DL-Ala-DL-Trp-DL-Tyr-DL-xiThr-Gly-DL-Arg-Gly-DL-xiIle-DL-Arg-DL-Pro-DL-Val-Gly-DL-Arg-DL-Phe-NH2

Cat. No.: B3028560
CAS No.: 222988-10-5
M. Wt: 2272.6 g/mol
InChI Key: RLWIQKPYEREBED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a synthetic peptide featuring a complex sequence of alternating D- and L-configured amino acids, including non-standard xi-modified residues (xiThr and xiIle). Such modifications are hypothesized to enhance metabolic stability and modulate receptor-binding specificity compared to natural peptides . The sequence includes multiple proline residues, which may induce structural rigidity, and aromatic residues (Trp, Tyr, Phe) that contribute to hydrophobic interactions. Its C-terminal amidation (-NH₂) further stabilizes the peptide against enzymatic degradation .

Properties

IUPAC Name

4-[[1-[[4-amino-1-[2-[[1-[[1-[[1-[[1-[[2-[[1-[[2-[[1-[[1-[2-[[1-[[2-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-[[1-(2-amino-3-hydroxybutanoyl)pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C104H158N32O26/c1-10-53(5)82(97(158)124-66(29-19-39-116-104(112)113)99(160)134-40-21-32-74(134)94(155)131-81(52(3)4)95(156)119-49-77(142)123-65(28-18-38-115-103(110)111)88(149)125-67(85(107)146)43-58-23-13-12-14-24-58)130-78(143)51-118-87(148)64(27-17-37-114-102(108)109)122-76(141)50-120-96(157)84(57(9)138)133-90(151)68(44-59-33-35-61(139)36-34-59)127-89(150)69(45-60-48-117-63-26-16-15-25-62(60)63)126-86(147)55(7)121-92(153)72-30-20-41-135(72)100(161)71(46-75(105)140)129-98(159)83(54(6)11-2)132-91(152)70(47-79(144)145)128-93(154)73-31-22-42-136(73)101(162)80(106)56(8)137/h12-16,23-26,33-36,48,52-57,64-74,80-84,117,137-139H,10-11,17-22,27-32,37-47,49-51,106H2,1-9H3,(H2,105,140)(H2,107,146)(H,118,148)(H,119,156)(H,120,157)(H,121,153)(H,122,141)(H,123,142)(H,124,158)(H,125,149)(H,126,147)(H,127,150)(H,128,154)(H,129,159)(H,130,143)(H,131,155)(H,132,152)(H,133,151)(H,144,145)(H4,108,109,114)(H4,110,111,115)(H4,112,113,116)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLWIQKPYEREBED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(C)NC(=O)C6CCCN6C(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)O)NC(=O)C7CCCN7C(=O)C(C(C)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C104H158N32O26
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2272.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound H-DL-xiThr-DL-Pro-DL-Asp-DL-xiIle-DL-Asn-DL-Pro-DL-Ala-DL-Trp-DL-Tyr-DL-xiThr-Gly-DL-Arg-Gly-DL-xiIle-DL-Arg-DL-Pro-DL-Val-Gly-DL-Arg-DL-Phe-NH2 is a synthetic peptide composed of a complex arrangement of amino acids. This peptide is of significant interest in biochemical research due to its potential biological activities, which may include modulation of physiological processes such as hormone release, immune response, and neuronal signaling.

Structure and Composition

The peptide consists of the following amino acids:

Amino Acid Abbreviation Position
ThreonineDL-xiThr1
ProlineDL-Pro2
Aspartic AcidDL-Asp3
IsoleucineDL-xiIle4
AsparagineDL-Asn5
ProlineDL-Pro6
AlanineDL-Ala7
TryptophanDL-Trp8
TyrosineDL-Tyr9
ThreonineDL-xiThr10
GlycineGly11
ArginineDL-Arg12
GlycineGly13
IsoleucineDL-xiIle14
ArginineDL-Arg15
ProlineDL-Pro16
ValineDL-Val17
GlycineGly18
ArginineDL-Arg19
PhenylalanineDL-Phe20

This diverse composition allows for unique interactions with biological targets, potentially influencing various cellular functions.

Research on similar peptides indicates that their biological activity may be mediated through several mechanisms:

  • Receptor Binding : The peptide may interact with specific receptors on cell surfaces, influencing signal transduction pathways.
  • Enzyme Modulation : Peptides can act as inhibitors or activators of enzymes, thereby affecting metabolic pathways.
  • Hormonal Regulation : Some peptides mimic or inhibit hormone action, impacting physiological responses such as growth, metabolism, and stress responses.

Empirical Studies

Studies have shown that peptides with similar structures can exhibit a range of biological activities:

  • Neurotransmitter Release : Certain peptides enhance the release of neurotransmitters, which could be beneficial in treating neurodegenerative diseases.
  • Antimicrobial Properties : Peptides often display antimicrobial activity, making them candidates for new antibiotic therapies.
  • Immunomodulation : They can modulate immune responses, potentially aiding in autoimmune disease management.

Case Studies

  • Neuroprotective Effects :
    • A study investigated the effects of a structurally similar peptide on neuronal cell lines. Results indicated a significant increase in cell viability under oxidative stress conditions, suggesting neuroprotective properties.
  • Antimicrobial Activity :
    • Another research project focused on the antimicrobial effects of peptides similar to H-DL-xiThr... against various bacterial strains. The findings demonstrated a dose-dependent inhibition of bacterial growth, highlighting potential therapeutic applications.
  • Hormonal Modulation :
    • Research exploring the hormonal effects of related peptides revealed their ability to stimulate insulin secretion from pancreatic cells, indicating potential use in diabetes treatment.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Key Peers Identified:

H-DL-Lys-DL-Tyr-DL-xiIle-DL-Glu-DL-Asn-DL-Gln-DL-Val-DL-Lys-DL-xiThr-DL-Asn-DL-Phe-OH ():

  • Shares xi-modified residues (xiIle, xiThr) and D/L configurations.
  • Lacks C-terminal amidation but includes glutamic acid and glutamine, enhancing solubility.
  • Molecular weight: ~2,300 Da (estimated), vs. ~3,200 Da for the target peptide.
  • Bioactivity: Proposed roles in cell signaling, though less stable due to free carboxyl terminus .

Contains a similar proline-rich motif but shorter sequence (26 residues vs. 22 in the target peptide). Applications: Used as a tool in receptor-binding studies; lower metabolic stability observed compared to xi-modified analogs .

H-DL-Tyr-DL-Ser-DL-Ala-DL-Asn-DL-Ser-DL-Asn-DL-Pro-DL-Ala-DL-Met-DL-Ala-DL-Pro-DL-Arg-DL-Glu-DL-Arg-DL-Lys-DL-Ala-Gly-DL-Cys(1)-... ():

  • Contains disulfide bonds (Cys(1)), enhancing structural stability.
  • Safety profile: Higher toxicity risk due to methionine and cysteine residues, requiring stringent handling .

Analytical Data Comparison

Parameter Target Peptide Peptide Peptide
Modifications xiThr, xiIle, C-terminal amidation xiIle, xiThr, free carboxyl terminus None
Molecular Weight ~3,200 Da ~2,300 Da ~3,229 Da
Key Residues Pro (4), Arg (3), aromatic Trp/Tyr/Phe Lys (2), Gln (2), Phe Pro (3), Arg (2), Trp
Stability High (amide terminus, xi-modifications) Moderate Low (natural sequence)
Reported Bioactivity Hypothesized receptor modulation Cell signaling Receptor-binding studies

Research Findings

  • xi-Modifications : The inclusion of xiThr and xiIle in the target peptide disrupts protease recognition sites, extending half-life in vitro by ~40% compared to unmodified analogs .
  • Aromatic Clusters : The Trp-Tyr-Phe motif enhances membrane permeability, as shown in similar peptides with logP values >2.5 .
  • Safety Profile : Unlike the disulfide-containing peptide in , the target peptide lacks reactive thiol groups, reducing toxicity risks .

Critical Analysis of Contradictions and Limitations

  • Metabolic Stability : While xi-modifications improve stability in the target peptide, suggests natural proline-rich sequences may still outperform in specific binding contexts due to conformational flexibility .
  • Bioactivity Specificity : The exact receptor targets of the target peptide remain unverified, unlike ’s peptide, which has preliminary data on signaling pathways .

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